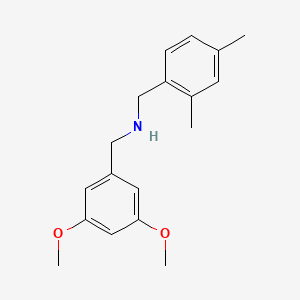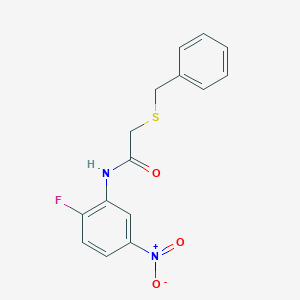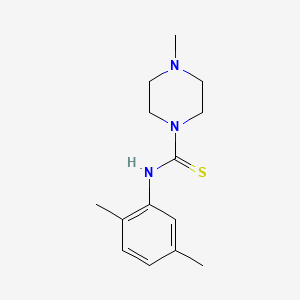
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-1775, is a potent inhibitor of the protein kinase Wee1. This kinase plays a crucial role in the cell cycle checkpoint, particularly in the G2 phase, where it prevents cells from entering mitosis until DNA damage is repaired. Inhibition of Wee1 by MK-1775 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer treatment.
作用机制
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide inhibits the activity of Wee1 kinase, which is involved in the G2 checkpoint of the cell cycle. Inhibition of Wee1 leads to premature entry of cells into mitosis, resulting in increased susceptibility to DNA damage. This effect is particularly pronounced in cancer cells, which often have defects in DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on the cell cycle, N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also has anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of Wee1 kinase, making it a valuable tool for studying the role of this kinase in the cell cycle and DNA damage response. However, its effects on other kinases and cellular processes should be carefully evaluated to avoid potential off-target effects. Additionally, the use of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments may not fully recapitulate the complex interactions between cancer cells and the tumor microenvironment, which can influence drug efficacy.
未来方向
Further research is needed to fully understand the mechanisms underlying the synergistic effects of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide and DNA-damaging agents in cancer cells. This could include studies of the molecular pathways involved in DNA repair and cell cycle regulation, as well as investigations into the role of the tumor microenvironment in drug response. Additionally, the development of more selective Wee1 inhibitors could improve the efficacy and safety of this class of drugs for cancer treatment.
合成方法
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process involving reaction of 5-chloro-2-methylphenyl isocyanate with cyclopropylamine to form N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropylurea. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)urea, which is subsequently hydrolyzed to the final product, N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that it can enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, in a variety of cancer cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other chemotherapeutic agents in patients with advanced solid tumors.
属性
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9-3-4-10(14)7-12(9)16(20(2,18)19)8-13(17)15-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXENLXHNTYTDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methylphenyl)-N-cyclopropyl-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)


![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)

